molecular formula C6HBr2F2I B13645817 1,4-Dibromo-2,5-difluoro-3-iodobenzene

1,4-Dibromo-2,5-difluoro-3-iodobenzene

Cat. No.: B13645817
M. Wt: 397.78 g/mol
InChI Key: PHPZUDXVVPNTRL-UHFFFAOYSA-N
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Description

1,4-Dibromo-2,5-difluoro-3-iodobenzene is an organic compound with the molecular formula C6HBr2F2I and a molecular weight of 397.78 g/mol . This compound is characterized by the presence of bromine, fluorine, and iodine atoms attached to a benzene ring, making it a halogenated aromatic compound. It is primarily used in research and development within the fields of organic chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Dibromo-2,5-difluoro-3-iodobenzene can be synthesized through various synthetic routes. One common method involves the halogenation of a difluorobenzene derivative. The process typically includes:

The reaction conditions often involve the use of solvents like acetic acid or chloroform and may require heating to facilitate the halogenation reactions .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. Industrial methods may also incorporate continuous flow reactors to enhance efficiency and safety .

Chemical Reactions Analysis

Types of Reactions

1,4-Dibromo-2,5-difluoro-3-iodobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

1,4-Dibromo-2,5-difluoro-3-iodobenzene has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,4-dibromo-2,5-difluoro-3-iodobenzene involves its reactivity due to the presence of multiple halogen atoms. These halogens can participate in various chemical reactions, influencing the compound’s behavior in different environments. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4-Dibromo-2,5-difluoro-3-iodobenzene is unique due to the combination of bromine, fluorine, and iodine atoms on the benzene ring. This unique halogenation pattern imparts distinct reactivity and properties, making it valuable for specific synthetic and research applications .

Properties

IUPAC Name

1,4-dibromo-2,5-difluoro-3-iodobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6HBr2F2I/c7-2-1-3(9)4(8)6(11)5(2)10/h1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHPZUDXVVPNTRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1Br)F)I)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6HBr2F2I
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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